molecular formula C11H13NO2 B1497732 4-(2-Ethoxyethoxy)benzonitrile

4-(2-Ethoxyethoxy)benzonitrile

Cat. No.: B1497732
M. Wt: 191.23 g/mol
InChI Key: BPEBETYSJATSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethoxyethoxy)benzonitrile is a benzonitrile derivative featuring a para-substituted 2-ethoxyethoxy group (–OCH₂CH₂OCH₂CH₃). This ether chain introduces moderate hydrophobicity compared to polar substituents like amines or nitro groups, while retaining some solubility in organic solvents. Benzonitrile derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity, particularly in cyano-group transformations.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(2-ethoxyethoxy)benzonitrile

InChI

InChI=1S/C11H13NO2/c1-2-13-7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-8H2,1H3

InChI Key

BPEBETYSJATSLY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzonitrile Derivatives

Structural and Functional Group Analysis

Key structural variations among similar compounds include:

  • Substituent length and branching: The ethoxyethoxy chain in 4-(2-Ethoxyethoxy)benzonitrile provides a linear ether linkage, whereas derivatives like 4-(1-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)benzonitrile feature branched chains with hydroxyl and amino groups.
  • Electronic effects: Electron-donating groups (e.g., ethoxyethoxy) enhance aromatic ring electron density, contrasting with electron-withdrawing groups (e.g., nitro in 4-(2-Nitrophenoxy)benzonitrile ).

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties
This compound 2-ethoxyethoxy 205.23 Moderate lipophilicity, ether solubility
4-[2-(Aminooxy)ethoxy]benzonitrile 2-(aminooxy)ethoxy 178.19 High polarity, 96% synthetic yield
4-(2-Aminoethoxy)benzonitrile 2-aminoethoxy 178.19 Basic amine, hydrophilic
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile 2-(thiazolidinone)ethoxy 262.29 Heterocyclic, H-bonding capability
4-(trans-4-Pentylcyclohexyl)benzonitrile trans-4-pentylcyclohexyl 255.40 High hydrophobicity, liquid crystal behavior

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